molecular formula C13H14FNO2 B13702845 Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate

Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate

Katalognummer: B13702845
Molekulargewicht: 235.25 g/mol
InChI-Schlüssel: WIKWUHZQHBGHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom and a methyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity. The fluorine and methyl groups can modulate the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(4-Fluoro-3-indolyl)propanoate: Lacks the methyl group at the 7-position.

    Methyl 3-(7-Methyl-3-indolyl)propanoate: Lacks the fluorine atom.

    Methyl 3-(4-Chloro-7-methyl-3-indolyl)propanoate: Has a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications .

Eigenschaften

Molekularformel

C13H14FNO2

Molekulargewicht

235.25 g/mol

IUPAC-Name

methyl 3-(4-fluoro-7-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-8-3-5-10(14)12-9(7-15-13(8)12)4-6-11(16)17-2/h3,5,7,15H,4,6H2,1-2H3

InChI-Schlüssel

WIKWUHZQHBGHDH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.